molecular formula C39H34N2O4 B1393784 (S)-2-(9H-Fluorene-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanal CAS No. 334918-39-7

(S)-2-(9H-Fluorene-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanal

Cat. No. B1393784
M. Wt: 594.7 g/mol
InChI Key: JTHTXXXGELTKKN-HKBQPEDESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(9H-Fluorene-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanal, also known as FMOT, is an organic compound that has been widely studied in scientific research. FMOT is a synthetic derivative of fluorene, a compound found in nature and widely used in the production of various chemicals, drugs, and dyes. FMOT is a versatile compound, with a variety of applications in research, including its use as a fluorescent probe, a substrate for the synthesis of other compounds, and as a model compound for the study of various biochemical and physiological processes.

Scientific Research Applications

Synthesis and Characterization

  • This compound is involved in the synthesis of various chemicals, for example, 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, which is prepared from 3‐bromopyruvic acid (Le & Goodnow, 2004).
  • Additionally, it plays a role in the synthesis of thiophene–fluorene π-conjugated derivatives, which are potential candidates for electro-optical materials (Lukes et al., 2005).

Protective Group in Synthesis

  • The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a derivative of this compound, is used for protecting hydroxy-groups in various chemical syntheses. This group can be removed conveniently, allowing for its use in complex chemical reactions (Gioeli & Chattopadhyaya, 1982).

Applications in Organic Chemistry and Material Science

  • In organic chemistry, it is used for the synthesis of new linkers for solid phase synthesis, demonstrating higher acid stability compared to standard resins (Bleicher et al., 2000).
  • The compound has also been used in the development of novel tricyclic Fischer-type carbene complexes, which have potential applications in material science (Dötz & Pfeiffer, 1996).

Photophysical Properties

  • Studies have also explored its derivatives for blue emissive properties in compounds, indicating applications in display technology and light-emitting devices (Athira et al., 2020).

Use in Peptide Synthesis

  • It is instrumental in peptide synthesis as well, where it is used for the protection of amino groups during the synthesis process. This aspect is crucial in creating specific peptide sequences for research and therapeutic applications (Babu & Kantharaju, 2005).

properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-1,5-dioxo-5-(tritylamino)pentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H34N2O4/c42-26-31(40-38(44)45-27-36-34-22-12-10-20-32(34)33-21-11-13-23-35(33)36)24-25-37(43)41-39(28-14-4-1-5-15-28,29-16-6-2-7-17-29)30-18-8-3-9-19-30/h1-23,26,31,36H,24-25,27H2,(H,40,44)(H,41,43)/t31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTHTXXXGELTKKN-HKBQPEDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C=O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@@H](C=O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H34N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(9H-Fluoren-9-yl)methyl (1,5-dioxo-5-(tritylamino)pentan-2-yl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-(9H-Fluorene-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanal
Reactant of Route 2
(S)-2-(9H-Fluorene-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanal
Reactant of Route 3
(S)-2-(9H-Fluorene-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanal
Reactant of Route 4
(S)-2-(9H-Fluorene-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanal
Reactant of Route 5
(S)-2-(9H-Fluorene-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanal
Reactant of Route 6
(S)-2-(9H-Fluorene-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanal

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